Isotrazodone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trazodone is an antidepressant medication used to treat major depressive disorder, anxiety disorders, and insomnia . It is a phenylpiperazine compound of the serotonin antagonist and reuptake inhibitor (SARI) class .

Synthesis Analysis

New pharmaceutically acceptable salts of trazodone for the treatment of central nervous system disorders have been synthesized . Trazodone and its derivatives can be successfully obtained in the presence of potassium carbonate as a reaction medium in the microwave field in a few minutes .

Molecular Structure Analysis

Trazodone crystallizes in two new polymorphs or dihydrates when anhydrous trazodone powder is treated with ammonium carbamate in warm water . Each dihydrate contains infinite zigzag hydrogen-bonded chains of water molecules, which are stabilized by the N4 acceptor atom of the piperazine ring and the pendant carbonyl O1 atom of the triazole ring .

Chemical Reactions Analysis

Trazodone has a variety of effects on several monoaminergic mechanisms: a potent serotonin 5-HT2A and α1-adrenergic receptor antagonist, a weak serotonin reuptake inhibitor, and a weak antihistamine or histamine H1 receptor inverse agonist .

Physical And Chemical Properties Analysis

Trazodone has a molar mass of 371.87 g·mol−1 and a melting point of 87 °C . It has a strong dipole moment, making it a good hydrogen bond acceptor for stabilizing the chains of water molecules .

Applications De Recherche Scientifique

Treatment of Major Depressive Disorder (MDD)

Isotrazodone has been used in the treatment of major depressive disorder (MDD). A study compared the effectiveness of Isotrazodone in an extended-release formulation versus SSRIs in the treatment of MDD . The results showed that Isotrazodone was more effective than SSRIs in reducing the severity of insomnia and depression .

Treatment of Insomnia

Isotrazodone has been found to have a sleep-promoting action due to its antagonism to H1-histaminergic and alpha1-adrenergic receptors . This makes it useful in the treatment of insomnia, particularly in patients with MDD .

Treatment of Anxiety

In addition to its antidepressant effects, Isotrazodone has been found to be effective in treating anxiety . This is particularly beneficial for patients with MDD, who often also suffer from anxiety .

Neurotrophic Factor Expression

Chronic treatment with Isotrazodone has been found to increase the expression of neurotrophic factors in the brain . These factors are involved in the growth, survival, and differentiation of neurons, and their increased expression could contribute to the antidepressant effects of Isotrazodone .

Circadian Rhythm Gene Expression

Isotrazodone has been found to affect the expression of circadian rhythm genes . These genes are implicated in the pathophysiology of depression, and their altered expression could contribute to the therapeutic effects of Isotrazodone .

Control of Agitation in Alzheimer’s Disease

Isotrazodone is also useful in the control of agitation in Alzheimer’s disease . This is particularly important as agitation is a common and distressing symptom in Alzheimer’s disease .

Safety And Hazards

Trazodone may cause a serious condition called serotonin syndrome if taken together with some medicines . Common side effects include dry mouth, blurred vision, drowsiness, fatigue, vomiting, and dizziness . More serious side effects may include suicide, mania, irregular heart rate, and pathologically prolonged erections .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Isotrazodone involves the condensation of 2-amino-5-chlorobenzophenone with 2-amino-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid followed by reduction and cyclization.", "Starting Materials": [ "2-amino-5-chlorobenzophenone", "2-amino-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Condensation of 2-amino-5-chlorobenzophenone with 2-amino-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid in ethanol and water in the presence of sodium hydroxide to form 2-[3-(2-amino-5-chlorophenyl)-1,2-benzisoxazol-5-yl]acetic acid.", "Step 2: Reduction of the carboxylic acid group in 2-[3-(2-amino-5-chlorophenyl)-1,2-benzisoxazol-5-yl]acetic acid with sodium borohydride in ethanol and water in the presence of hydrochloric acid to form 2-[3-(2-amino-5-chlorophenyl)-1,2-benzisoxazol-5-yl]ethanol.", "Step 3: Cyclization of 2-[3-(2-amino-5-chlorophenyl)-1,2-benzisoxazol-5-yl]ethanol in ethanol and water in the presence of hydrochloric acid to form Isotrazodone." ] } | |

Numéro CAS |

157072-18-9 |

Nom du produit |

Isotrazodone |

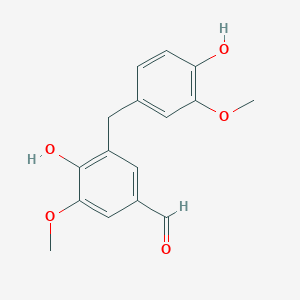

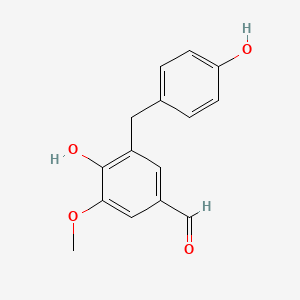

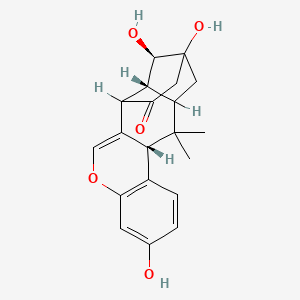

Formule moléculaire |

C₁₉H₂₂ClN₅O |

Poids moléculaire |

371.86 |

Synonymes |

1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3-oxo-1,2,4-Triazolo[4,3-a]pyridinium |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.